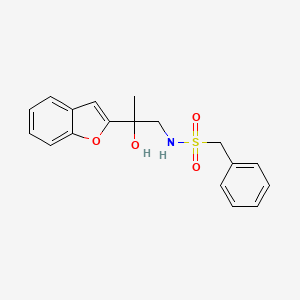

N-(2-(苯并呋喃-2-基)-2-羟基丙基)-1-苯甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It’s a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .

Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, they can be used to prepare cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, the corresponding ketoximes and thiosemicarbazones, ether derivatives of the ketoximes and thiazoles derived from the thiosemicarbazones .

科学研究应用

合成和表征

- 研究已证明了合成含苯并呋喃和磺酰胺基团化合物的办法。例如,通过氨基乙醇与二氧化硫反应合成 (±)-(2-羟基烷基氨基)-苯基(异丙基)甲磺酸,展示了磺酰胺衍生物在化学反应中的多功能性 (Gryaznov et al., 2010)。类似地,制备 N,N'-二溴-N,N'-1,2-乙二胺双(苯磺酰胺)用于催化应用,突出了磺酰胺衍生物在合成化学中的效用 (Khazaei et al., 2007)。

化学性质和应用

- 对带有查耳酮侧基的甲基丙烯酸聚合物的介电和热性质的研究,包括与苯并呋喃相关的化合物,提供了对这类化学物质在材料科学应用方面的见解。这些化合物展示了独特的特性,可能有利于先进材料的开发 (Çelik & Coskun, 2018)。

化学反应和合成技术

- 对 β-亚氨基醇与二氧化硫的反应以及甲磺酸的合成进行的研究揭示了磺酰胺基化合物在创建新化学实体中的化学反应性和潜在应用的关键见解 (Gryaznov et al., 2010)。此外,2-(2-羟基苯基)-2-(异丙基硫代)乙醇的选择性制备和环化成 1-苯并呋喃的新合成途径突出了有机合成中的创新方法 (Ota et al., 1988)。

新化合物及其合成

- 叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯的合成,被描述为第一类 N-(Boc) 亚硝胺当量物,展示了新化合物的开发,用作有机合成中的中间体,展示了磺酰胺衍生物在创建复杂分子中的广泛适用性 (Guinchard et al., 2005)。

作用机制

Target of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

It is known that benzofuran derivatives can interact with their targets in various ways, such as by inhibiting enzyme activity, blocking receptor signaling, or disrupting cellular processes . The specific interactions and resulting changes would depend on the compound’s chemical structure and the nature of its target.

Biochemical Pathways

For instance, it might influence pathways related to cell growth and proliferation, oxidative stress response, viral replication, or bacterial metabolism .

Pharmacokinetics

It is known that the bioavailability of benzofuran derivatives can be influenced by factors such as their chemical structure, formulation, route of administration, and the physiological characteristics of the individual .

Result of Action

Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that the compound could potentially induce cell cycle arrest, apoptosis, or other forms of cell death.

Action Environment

The action, efficacy, and stability of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide can be influenced by various environmental factors. These might include the physiological environment (e.g., pH, temperature), the presence of other substances (e.g., drugs, food components), and individual characteristics (e.g., genetic factors, health status) .

安全和危害

未来方向

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They are considered potential natural drug lead compounds . Future research may focus on developing new benzofuran derivatives with enhanced efficacy compared to conventional treatments .

属性

IUPAC Name |

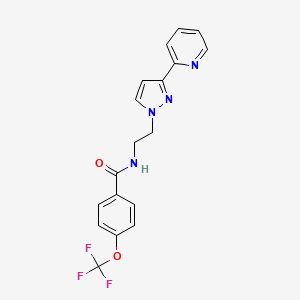

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-18(20,17-11-15-9-5-6-10-16(15)23-17)13-19-24(21,22)12-14-7-3-2-4-8-14/h2-11,19-20H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFPAQDMRNIKJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)CC1=CC=CC=C1)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2764066.png)

![4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2764073.png)

![1-(4-Fluorophenyl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone](/img/structure/B2764081.png)

![2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2764085.png)

![4-[(2,2,2-Trifluoroethyl)amino]pyrrolidin-3-ol](/img/structure/B2764087.png)